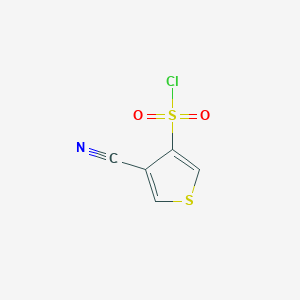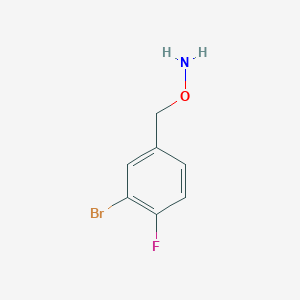
O-(3-Bromo-4-fluorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Bromo-4-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of O-(3-Bromo-4-fluorobenzyl)hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
O-(3-Bromo-4-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
O-(3-Bromo-4-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(3-Bromo-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparaison Avec Des Composés Similaires
O-(3-Bromo-4-fluorobenzyl)hydroxylamine can be compared with other similar compounds, such as:
O-(4-Bromo-3-fluorobenzyl)hydroxylamine hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its reactivity and solubility.
2,3,4,5,6-Pentafluorobenzyl bromide: This compound has multiple fluorine atoms, which can significantly alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
O-[(3-bromo-4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3H,4,10H2 |
Clé InChI |
CZJOIKNKZUJZJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CON)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


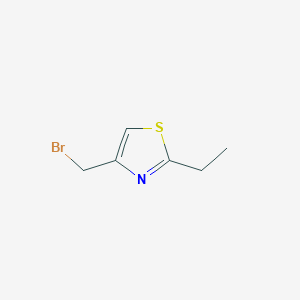


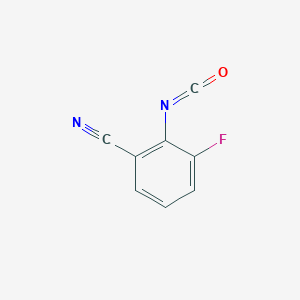

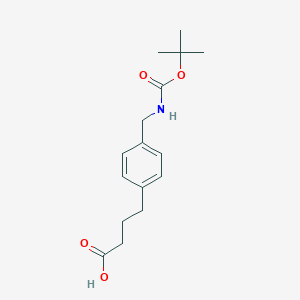
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
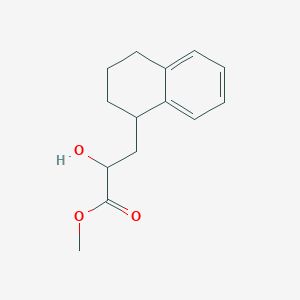
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
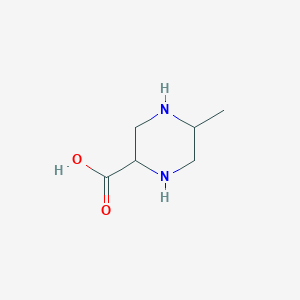

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
